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Abstract
Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous

system (CNS) myelin sheath. The peptide fragment MOG (35-55) is a well-established tool in

neuroscience research, primarily for its ability to induce experimental autoimmune

encephalomyelitis (EAE) in susceptible animal models, most notably the C57BL/6 mouse

strain.[1][2][3] This EAE model serves as a valuable preclinical platform for studying the

pathogenesis of multiple sclerosis (MS), a chronic, inflammatory, and neurodegenerative

disease of the CNS.[1][4][5] This technical guide provides an in-depth overview of the MOG

(35-55)-induced EAE model, focusing on the underlying mechanisms of neuroinflammation and

neurodegeneration, detailed experimental protocols, and the key signaling pathways involved.

The guide is intended to equip researchers and drug development professionals with the

foundational knowledge required to effectively utilize this model in the quest for novel

therapeutics for MS and other neuroinflammatory disorders.

The MOG (35-55)-Induced EAE Model: An Overview
The MOG (35-55)-induced EAE model is a widely used animal model of MS due to its ability to

recapitulate many of the clinical and pathological hallmarks of the human disease.[1][4][5]

Immunization of C57BL/6 mice with MOG (35-55) peptide emulsified in Complete Freund's

Adjuvant (CFA) and co-administered with pertussis toxin (PTX) triggers an autoimmune

response directed against the myelin sheath.[1][2][3] This response is primarily mediated by
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myelin-specific CD4+ T cells, particularly Th1 and Th17 cells, which infiltrate the CNS and

initiate an inflammatory cascade.[6] The resulting pathology is characterized by perivascular

inflammatory infiltrates, demyelination, axonal damage, and progressive neurological deficits,

including ascending paralysis.[2][5]

Key Pathological Features
Neuroinflammation: The hallmark of MOG (35-55)-induced EAE is a robust inflammatory

response within the CNS. This is characterized by the infiltration of mononuclear cells,

including T cells, B cells, and macrophages, into the brain and spinal cord.[2][7]

Demyelination: The inflammatory attack leads to the destruction of the myelin sheath

surrounding nerve fibers, resulting in impaired nerve conduction.[5][7]

Axonal and Neuronal Damage: Chronic inflammation and demyelination contribute to

irreversible axonal loss and neuronal degeneration, which are major contributors to long-

term disability in MS.[2]

Clinical Manifestations: The pathological changes manifest as a range of clinical signs,

typically starting with tail limpness and progressing to hind limb weakness and paralysis.[3]

[6]

Quantitative Data in MOG (35-55)-Induced EAE
The following tables summarize typical quantitative data obtained from MOG (35-55)-induced

EAE experiments in C57BL/6 mice. It is important to note that these values can vary depending

on the specific experimental protocol, mouse substrain, and laboratory conditions.

Table 1: Typical Clinical Scoring in MOG (35-55)-Induced EAE
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Score Clinical Signs

0 No clinical deficit.[8]

1 Partial tail paralysis.[8]

2 Full tail paralysis.[8]

3 Partial hindlimb paralysis.[8]

4 Full hindlimb paralysis.[8]

5 Forelimb paresis or moribund state.[8]

Table 2: Example of Immune Cell Infiltration in the Spinal Cord at Peak of Disease

Cell Type Marker
Approximate Percentage of

Infiltrating Cells

T-helper cells CD4+ 20-30%

Cytotoxic T cells CD8+ 5-15%[7]

B cells B220+/CD19+ 1-5%[7]

Macrophages/Microglia CD11b+/F4/80+ 40-60%[7]

Table 3: Representative Cytokine Profile in the CNS and Periphery
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Cytokine Source
Role in EAE

Pathogenesis

Typical Change in

EAE

IFN-γ Th1 cells

Pro-inflammatory,

activates

macrophages

Increased[7][9]

IL-17 Th17 cells
Pro-inflammatory,

recruits neutrophils
Increased[7][9]

TNF-α Macrophages, T cells
Pro-inflammatory,

cytotoxic
Increased[7]

IL-6 Macrophages, T cells

Pro-inflammatory,

promotes Th17

differentiation

Increased[7]

IL-1β
Macrophages,

Microglia

Pro-inflammatory,

inflammasome

activation

Increased[7]

IL-10
Treg cells, some

myeloid cells

Anti-inflammatory,

regulatory

Variable, may

increase during

recovery

Detailed Experimental Protocols
Induction of EAE with MOG (35-55) in C57BL/6 Mice
This protocol describes a standard method for inducing a chronic EAE model in female

C57BL/6 mice.

Materials:

MOG (35-55) peptide (lyophilized)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

Pertussis toxin (PTX)
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Sterile Phosphate-Buffered Saline (PBS)

Sterile syringes and needles (27G and 30G)

Female C57BL/6 mice (8-12 weeks old)

Procedure:

Preparation of MOG (35-55)/CFA Emulsion:

Reconstitute lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2

mg/mL.

In a sterile glass vial, mix equal volumes of the MOG (35-55) solution and CFA (e.g., 1 mL

of MOG solution and 1 mL of CFA).

Emulsify the mixture by repeatedly drawing it up and expelling it through a sterile syringe

with a 20G needle until a thick, white emulsion is formed. A stable emulsion will not

disperse when a drop is placed on the surface of cold water.

Keep the emulsion on ice until use.

Immunization (Day 0):

Anesthetize the mice using an appropriate method (e.g., isoflurane).

Subcutaneously inject 100 µL of the MOG (35-55)/CFA emulsion at two sites on the flank

of each mouse, for a total of 200 µL per mouse.[4]

Approximately 2 hours after the MOG/CFA injection, administer 200 ng of PTX in 100 µL of

sterile PBS via intraperitoneal (i.p.) injection.[4]

Second PTX Injection (Day 2):

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS via i.p. injection.[3]

Clinical Scoring:
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Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE

using the scoring system in Table 1.[1]

Record the body weight of each mouse daily.

Histological Analysis of CNS Tissue
This protocol outlines the steps for preparing and staining spinal cord sections for the

assessment of inflammation and demyelination.

Materials:

4% Paraformaldehyde (PFA) in PBS

Sucrose solutions (15% and 30% in PBS)

Optimal Cutting Temperature (OCT) compound

Cryostat

Hematoxylin and Eosin (H&E) staining solutions

Luxol Fast Blue (LFB) staining solution

Microscope slides and coverslips

Microscope

Procedure:

Tissue Collection and Fixation:

At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse

transcardially with ice-cold PBS followed by 4% PFA.

Carefully dissect the spinal cord and post-fix it in 4% PFA overnight at 4°C.

Cryoprotection and Embedding:
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Transfer the fixed spinal cords to a 15% sucrose solution in PBS and incubate at 4°C until

the tissue sinks.

Transfer the tissue to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.

Embed the cryoprotected spinal cords in OCT compound and freeze on dry ice.

Cryosectioning:

Cut 10-20 µm thick transverse or longitudinal sections of the spinal cord using a cryostat.

Mount the sections onto microscope slides.

Staining:

H&E Staining (for inflammation): Stain the sections with H&E to visualize cell nuclei (blue)

and cytoplasm (pink). This will allow for the identification of inflammatory infiltrates.

LFB Staining (for demyelination): Stain the sections with LFB to visualize myelin (blue).

Areas of demyelination will appear pale or pink.

Imaging and Analysis:

Image the stained sections using a bright-field microscope.

Quantify the degree of inflammation and demyelination using appropriate scoring systems

or image analysis software.

Flow Cytometry of CNS-Infiltrating Leukocytes
This protocol describes the isolation and analysis of immune cells from the CNS of EAE mice.

[10]

Materials:

Percoll gradient solutions (e.g., 30% and 70%)

RPMI-1640 medium
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Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4,

CD8, B220)

FACS buffer (PBS with 2% FBS)

Flow cytometer

Procedure:

Isolation of CNS Mononuclear Cells:

Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS.

Dissect the brain and spinal cord and mechanically dissociate the tissue.

Create a single-cell suspension and layer it on top of a Percoll gradient (e.g., 70% Percoll

with a 30% Percoll overlay).

Centrifuge to separate the mononuclear cells (at the 30%/70% interface) from myelin and

red blood cells.

Collect the mononuclear cell layer and wash with RPMI-1640.

Antibody Staining:

Resuspend the isolated cells in FACS buffer.

Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired

cell surface markers for 30 minutes on ice in the dark.

Wash the cells with FACS buffer to remove unbound antibodies.

Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.

Analyze the data using appropriate software to identify and quantify different immune cell

populations based on their marker expression.
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Key Signaling Pathways in MOG (35-55)-Induced
Neuroinflammation
Several intracellular signaling pathways are critically involved in the pathogenesis of MOG (35-

55)-induced EAE. Understanding these pathways is crucial for identifying novel therapeutic

targets.

The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a

key signaling cascade that regulates the differentiation and function of T helper cells.[11]

Activation: Pro-inflammatory cytokines such as IL-6, IL-12, and IL-23, which are abundant in

the EAE microenvironment, bind to their respective receptors on naive CD4+ T cells. This

leads to the activation of receptor-associated JAKs.[11]

Signal Transduction: Activated JAKs phosphorylate STAT proteins (e.g., STAT3 for Th17

differentiation, STAT4 for Th1 differentiation).[11]

Gene Expression: Phosphorylated STATs dimerize and translocate to the nucleus, where

they act as transcription factors to induce the expression of key lineage-defining transcription

factors (e.g., RORγt for Th17, T-bet for Th1) and effector cytokines.[11]

Pathogenic Role: Dysregulation of the JAK/STAT pathway is a central driver of the pro-

inflammatory T cell response in EAE.[11][12]
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Day 0 & 2:
Immunization of C57BL/6 mice
with MOG(35-55)/CFA and PTX

Daily Monitoring:
- Clinical Scoring

- Body Weight Measurement

Peak of Disease
(approx. Day 14-21)

Tissue Collection:
- Spinal Cord

- Brain
- Spleen/Lymph Nodes

Histological Analysis:
- H&E (Inflammation)
- LFB (Demyelination)

Flow Cytometry:
- CNS Infiltrating Cells

- Peripheral Immune Cells

Biochemical Analysis:
- ELISA (Cytokines)

- qPCR (Gene Expression)

Data Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b13386383?utm_src=pdf-body-img
https://www.benchchem.com/product/b13386383?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice
[hookelabs.com]

2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6
mice for the longitudinal study of pathology and repair [escholarship.org]

3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune
Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

4. biocytogen.com [biocytogen.com]

5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental
Autoimmune Encephalomyelitis [jove.com]

6. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis,
Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and
Preserving Axons in Spinal Cord Lesions [frontiersin.org]

7. oncotarget.com [oncotarget.com]

8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental
Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

9. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through
modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

10. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during
Experimental Autoimmune Encephalomyelitis [jove.com]

11. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by
Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling
Pathway [frontiersin.org]

12. dovepress.com [dovepress.com]

To cite this document: BenchChem. [MOG (35-55) in Neuroinflammation and
Neurodegeneration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13386383#mog-35-55-in-the-context-of-
neuroinflammation-and-neurodegeneration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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